Uvedalina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uvedalin is a relatively new compound developed by researchers at the University of California, San Diego (UCSD). It is a synthetic compound that has been shown to have a variety of beneficial effects on the body. Uvedalin has been studied for its potential to reduce inflammation, improve cognitive function, and protect against oxidative stress.

Aplicaciones Científicas De Investigación

1. Control de calidad para extractos de hoja de Yacón Uvedalina, junto con Enhidrina, se utiliza como marcador en el método de Cromatografía Líquida de Alta Resolución (HPLC) para analizar la calidad de los extractos de hoja de Yacón {svg_1}. Este método se considera lineal, preciso, exacto y adecuado para análisis de control de calidad del extracto de hoja de Yacón {svg_2}.

Tratamiento de la diabetes

Los extractos de hoja de Yacón, que contienen this compound, se utilizan ampliamente en la preparación de medicina herbal para la diabetes {svg_3}. Científicamente, se ha informado que el extracto de hoja de Yacón reduce los niveles de azúcar en sangre en ratas inducidas con estreptozotocina (STZ) y aumenta los niveles de insulina en la sangre {svg_4}.

Actividad antiinflamatoria

Se sugiere que la actividad antiinflamatoria de las hojas de Yacón está asociada con las lactonas sesquiterpénicas (STL), incluida la this compound {svg_5}. Estos compuestos se encuentran en concentraciones más altas en las hojas de Yacón {svg_6}.

Prebiótico para la salud intestinal

El Yacón, que contiene this compound, se está considerando como una fuente potencial de prebióticos {svg_7}. Se ha demostrado que los prebióticos y la fibra modulan la microbiota intestinal, y el Yacón contiene principalmente fructooligosacáridos (FOS) e inulina {svg_8}. Por lo tanto, tiene beneficios bifidogénicos para la salud intestinal, porque los FOS no son fácilmente degradados por las enzimas digestivas {svg_9}.

Efectos antimicrobianos

Se han estudiado los compuestos químicos bioactivos y los extractos aislados del Yacón, incluida la this compound, por sus efectos antimicrobianos {svg_10}. Sin embargo, se necesitan estudios más detallados para confirmar estos efectos.

Efectos antioxidantes

Al igual que los efectos antimicrobianos, se han estudiado los efectos antioxidantes de los extractos de Yacón, incluidos los que contienen this compound {svg_11}. Estas propiedades antioxidantes podrían tener varios beneficios para la salud, pero se necesita más investigación en este ámbito.

Mecanismo De Acción

- The major bioactive compounds in Yacon leaves are enhydrin (1) and uvedalin (2) . Uvedalin is of particular interest due to its potential therapeutic properties.

- Uvedalin interacts with its targets through specific binding sites. Its mode of action involves inhibiting the NF-kB enzyme , which plays a crucial role in regulating the immune system and inflammation .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Uvedalin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the NF-κB enzyme, which is crucial in regulating the immune system and inflammation . Additionally, Uvedalin interacts with various biomolecules, including enhydrin, another sesquiterpene lactone found in yacon leaves. These interactions contribute to its antibacterial and anti-inflammatory properties .

Cellular Effects

Uvedalin exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune response. Uvedalin inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic processes . These effects highlight Uvedalin’s potential as a therapeutic agent for inflammatory diseases.

Molecular Mechanism

At the molecular level, Uvedalin exerts its effects through several mechanisms. It binds to the NF-κB enzyme, inhibiting its activity and preventing the transcription of pro-inflammatory genes . Additionally, Uvedalin interacts with other biomolecules, such as enhydrin, to enhance its anti-inflammatory properties . These interactions result in the modulation of gene expression and enzyme activity, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uvedalin have been observed to change over time. Studies have shown that the concentration of Uvedalin in extracts can vary depending on the solvent used, with the highest concentration obtained using 70% ethanol . Over time, Uvedalin’s stability and degradation can impact its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that Uvedalin maintains its anti-inflammatory properties over extended periods .

Dosage Effects in Animal Models

The effects of Uvedalin vary with different dosages in animal models. Studies have shown that Uvedalin exhibits significant anti-inflammatory and antimicrobial properties at specific dosages . At higher doses, Uvedalin may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use

Metabolic Pathways

Uvedalin is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. It has been shown to modulate metabolic flux and metabolite levels, particularly in pathways related to inflammation and immune response . Uvedalin’s interactions with enzymes such as NF-κB play a crucial role in its therapeutic properties, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, Uvedalin is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Uvedalin’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach specific cellular compartments to exert its anti-inflammatory and antimicrobial properties .

Subcellular Localization

Uvedalin’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that Uvedalin reaches its intended site of action, enhancing its therapeutic effects. Understanding Uvedalin’s subcellular localization is essential for optimizing its use as a therapeutic agent .

Propiedades

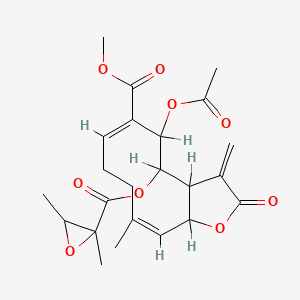

IUPAC Name |

methyl (6E,10Z)-5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O9/c1-11-8-7-9-15(21(26)28-6)18(29-14(4)24)19(31-22(27)23(5)13(3)32-23)17-12(2)20(25)30-16(17)10-11/h9-10,13,16-19H,2,7-8H2,1,3-6H3/b11-10-,15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEVJXRUYDZFTD-XDOJEHJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)(C)C(=O)OC2C3C(C=C(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(O1)(C)C(=O)OC2C3C(/C=C(\CC/C=C(\C2OC(=O)C)/C(=O)OC)/C)OC(=O)C3=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Uvedalin and where is it found?

A1: Uvedalin is a sesquiterpene lactone belonging to the melampolide class. It is primarily found in the glandular trichomes on the leaves of Smallanthus sonchifolius, also known as yacón, a plant native to the Andes region. [, , , , ]

Q2: How does Uvedalin exert its biological activity?

A2: While its exact mechanism of action is still being investigated, research suggests that Uvedalin exhibits its biological activity, at least in part, by inhibiting the transcription factor NF-κB. [] NF-κB plays a crucial role in inflammatory responses, and its inhibition could contribute to the observed anti-inflammatory effects of Uvedalin.

Q3: What is the chemical structure of Uvedalin?

A3: Uvedalin possesses a complex structure characteristic of melampolides, featuring a ten-membered ring with an α-methylene-γ-lactone moiety. Its molecular formula is C22H26O8 and its molecular weight is 418.4 g/mol. [, ] Further structural insights can be gleaned from spectroscopic data like 1H-NMR and 13C-NMR, which provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule. [, ]

Q4: Has Uvedalin been found in other Smallanthus species?

A4: Yes. Besides Smallanthus sonchifolius, Uvedalin has been identified in Smallanthus siegesbeckius, a wild relative of yacón. [] This finding suggests a potential for exploring other species within the Smallanthus genus for Uvedalin and related compounds.

Q5: What is the significance of glandular trichomes in Uvedalin research?

A5: Glandular trichomes are specialized structures on the leaf surface of Smallanthus sonchifolius that serve as reservoirs for Uvedalin and other bioactive compounds. [, ] Studies using techniques like MALDI-MS imaging have confirmed the accumulation of sesquiterpene lactones, including Uvedalin, within these trichomes. [] This finding highlights the importance of trichomes in chemical defense mechanisms of the plant and their potential as a source for Uvedalin extraction.

Q6: How does Uvedalin compare to other similar compounds in terms of activity?

A6: Studies comparing Uvedalin with Enhydrin, another melampolide found in Smallanthus sonchifolius, revealed subtle differences in their anti-inflammatory potency. [] While both compounds inhibit NF-κB DNA binding, their effective concentrations varied slightly depending on the cell type used in the assay. [] This suggests subtle differences in their interactions with molecular targets and highlights the importance of structure-activity relationship studies.

Q7: How does the chemical structure of Uvedalin affect its activity?

A7: Research suggests that specific structural features of Uvedalin, particularly the presence of an α-methylene-γ-lactone moiety and epoxide groups, contribute significantly to its bioactivity. [] Modifications to these functional groups could potentially alter its binding affinity to target molecules and affect its potency and selectivity. []

Q8: Are there any studies investigating the potential of Uvedalin as an anticancer agent?

A8: Yes, a study explored the cytotoxicity of Uvedalin and related compounds against three tumor cell lines: HeLa, HL-60, and B16-F10 melanoma. [] Interestingly, Uvedalin exhibited potent cytotoxicity in these cell lines, with IC50 values ranging from 0.2 to 1.9 μM. [] This preliminary finding suggests a potential for further investigations into the anticancer properties of Uvedalin.

Q9: What is the role of Uvedalin in the chemical defense of Smallanthus sonchifolius?

A9: Uvedalin, along with other sesquiterpene lactones found in the glandular trichomes of yacón leaves, acts as a deterrent against phytophagous insects. [] Studies have demonstrated the strong insect antifeedant activity of Uvedalin, which is comparable to that of Azadirachtin A, a well-known biopesticide. [] This suggests that Uvedalin plays a crucial role in the plant's defense mechanism by deterring herbivores.

Q10: What analytical techniques are used to study Uvedalin?

A10: A variety of analytical techniques are employed in Uvedalin research. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used for the separation, quantification, and quality control of Uvedalin in plant extracts. [] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, provides detailed structural information. [] Mass spectrometry techniques, such as GC-MS and MALDI-MS imaging, are utilized for identification, characterization, and localization of Uvedalin within plant tissues. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.